2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7NO3S |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-(3-methoxy-1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H7NO3S/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9) |
InChI Key |
DGOFKABQDQHSQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Methoxy 1,2 Thiazol 5 Yl Acetic Acid and Its Precursors
Strategic Approaches for the Construction of the 1,2-Thiazole Ring System
The formation of the 1,2-thiazole (also known as isothiazole) ring is a fundamental step in the synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)acetic acid. researchgate.net Various strategic approaches have been developed to construct this heterocyclic system, primarily involving cyclization reactions of appropriately substituted precursors.
Cyclization Reactions Employing Thiazole (B1198619) Precursors
A prevalent method for constructing the 1,2-thiazole ring involves the cyclization of linear precursors containing the necessary nitrogen, sulfur, and carbon atoms in the correct arrangement. researchgate.net One common strategy is the reaction of α-haloketones with thioamides, a variant of the Hantzsch thiazole synthesis. ijarsct.co.innih.gov This method is highly versatile and allows for the introduction of various substituents onto the thiazole ring. ijarsct.co.in
Another significant approach is the Cook-Heilbron synthesis, which utilizes the reaction of an α-aminonitrile with carbon disulfide to form 5-aminothiazole derivatives. nih.govpharmaguideline.com Additionally, domino alkylation-cyclization reactions of propargyl bromides with thioureas have been shown to be an effective method for synthesizing 2-aminothiazoles, often under microwave irradiation for rapid and high-yield production. organic-chemistry.orgwjrr.org
The following table summarizes key cyclization strategies for 1,2-thiazole ring synthesis.
| Reaction Name/Type | Reactants | Product Type | Key Features |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Substituted Thiazoles | Versatile, allows for diverse substitution patterns. ijarsct.co.innih.gov |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Aminothiazole Derivatives | Provides access to amino-substituted thiazoles. nih.govpharmaguideline.com |
| Domino Alkylation-Cyclization | Propargyl Bromide, Thiourea | 2-Aminothiazoles | Often utilizes microwave irradiation for efficiency. organic-chemistry.orgwjrr.org |
| Gabriel Synthesis | Acylamino-ketone, Phosphorus Pentasulfide | 2,5-Disubstituted Thiazoles | Involves ring closure through reaction with a sulfurizing agent. ijarsct.co.inanalis.com.my |
Functionalization Techniques for Thiazole Derivatives
Once the 1,2-thiazole ring is formed, various functionalization techniques can be employed to introduce or modify substituents at specific positions. The thiazole ring exhibits distinct reactivity at its carbon atoms, with the C2 position being the most acidic and susceptible to deprotonation by strong bases like organolithium reagents. pharmaguideline.comnih.gov This allows for the introduction of electrophiles at this position. pharmaguideline.com
Electrophilic substitution reactions, such as halogenation and sulfonation, typically occur at the C5 position, which is the most electron-rich. pharmaguideline.com If the C5 position is already substituted, electrophilic attack may occur at the C4 position. pharmaguideline.com Palladium-catalyzed cross-coupling reactions, such as direct arylation, have also been successfully applied to thiazole derivatives, enabling the formation of carbon-carbon bonds with aryl bromides. organic-chemistry.orgwjrr.org
Direct Synthetic Routes Towards this compound
Direct synthetic routes to this compound often start from precursors that already contain the assembled 1,2-thiazole ring with appropriate substituents that can be converted to the desired acetic acid side chain.
Oxidation Pathways from Corresponding Aldehyde or Alcohol Precursors
A common and straightforward method to synthesize carboxylic acids is through the oxidation of the corresponding aldehydes or primary alcohols. While specific examples for the oxidation of 2-(3-methoxy-1,2-thiazol-5-yl)acetaldehyde or 2-(3-methoxy-1,2-thiazol-5-yl)ethanol are not detailed in the provided search results, this is a standard transformation in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice depending on the substrate's sensitivity and the desired reaction conditions.
Esterification and Subsequent Hydrolysis Strategies
An alternative and widely used strategy involves the synthesis of an ester derivative of the target acid, followed by hydrolysis. researchgate.net Esterification can be achieved through several methods, including the reaction of a carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting an acid chloride or anhydride (B1165640) with an alcohol. nih.govmdpi.com The Steglich esterification, which uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), is particularly useful for reactions under mild, neutral conditions. nih.gov
Once the ester, for instance, methyl 2-(3-methoxy-1,2-thiazol-5-yl)acetate, is formed, it can be hydrolyzed to the carboxylic acid. This hydrolysis is typically carried out under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible and can lead to higher yields of the carboxylate salt, which is then acidified to yield the final product. Enzymatic hydrolysis using lipases can also be employed for stereoselective transformations. researchgate.net
The following table outlines the general steps in this strategy.
| Step | Reaction | Reagents | Purpose |
| 1 | Esterification | Carboxylic Acid + Alcohol (with acid catalyst) or Acid Chloride/Anhydride + Alcohol or Steglich conditions (DCC, DMAP) | To form the ester derivative. nih.govmdpi.com |
| 2 | Hydrolysis | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) followed by acidification | To convert the ester back to the carboxylic acid. researchgate.net |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. researchgate.net Factors such as reaction time, temperature, solvent, and the choice of catalyst can significantly impact the outcome of the synthesis. researchgate.netresearchgate.net For instance, in the synthesis of related compounds, parameters like the molar ratio of reactants and catalysts were investigated to achieve high yields and purity. researchgate.net The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of thiazole precursors. bepls.com Additionally, the development of one-pot, multi-component reactions offers an efficient and environmentally benign approach to constructing thiazole derivatives. bepls.com Careful control of reaction parameters, such as temperature, can sometimes lead to the selective formation of different tautomeric products. bepls.com
Innovative and Sustainable Synthesis Protocols
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of this compound is increasingly benefiting from the application of green chemistry principles and advanced manufacturing technologies like flow chemistry.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of thiazole derivatives, several green approaches have been explored, which can be adapted for the production of this compound and its intermediates. ekb.eg
Key green chemistry strategies applicable to thiazole synthesis include:
Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A greener approach involves substituting these with more environmentally friendly alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). For instance, some thiazole syntheses have been successfully carried out in aqueous media. ekb.eg
Catalyst-Free and Multicomponent Reactions: One-pot, multicomponent reactions (MCRs) are highly efficient as they combine several steps into a single operation, reducing solvent usage, energy consumption, and waste generation. ekb.eg Catalyst-free conditions, where possible, further enhance the green credentials of a synthesis by avoiding potentially toxic and expensive metal catalysts. ekb.eg
Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. ekb.eg
While specific green synthesis protocols for this compound are not extensively documented in publicly available literature, the principles outlined above provide a framework for developing such methods. For example, a hypothetical greener synthesis could involve a one-pot reaction of a suitable β-ketoester with a source of sulfur and nitrogen in a green solvent under microwave irradiation.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Thiazoles
| Feature | Conventional Synthesis | Green Synthesis |
| Solvents | Often uses hazardous organic solvents (e.g., benzene, toluene, chlorinated hydrocarbons) | Prioritizes water, ethanol, PEG, or solvent-free conditions ekb.eg |
| Catalysts | May use heavy metal or toxic catalysts | Employs benign catalysts, biocatalysts, or catalyst-free systems ekb.eg |
| Energy | Typically relies on conventional heating | Utilizes microwave or ultrasound energy for efficiency ekb.eg |
| Waste | Can generate significant amounts of waste | Aims for higher atom economy and reduced waste streams |
| Reaction Time | Often requires long reaction times | Generally faster reaction times ekb.eg |
Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field. While a specific continuous flow process for this compound has not been detailed in the available literature, the principles can be extrapolated from related syntheses. A continuous process could be designed to handle potentially hazardous reagents or unstable intermediates in a safer manner due to the small reaction volumes at any given time.
A hypothetical multi-step flow synthesis could involve the following sequence:
Reactor 1: Formation of a key intermediate, such as a β-ketothioamide, by continuously feeding the starting materials.
Reactor 2: Cyclization to form the 3-methoxy-1,2-thiazole ring system.
In-line Purification: A continuous extraction or crystallization unit to isolate the intermediate.
Reactor 3: Functionalization at the 5-position to introduce the acetic acid moiety.
Final Work-up and Isolation: Continuous crystallization to obtain the final high-purity product.
This integrated approach can significantly reduce manual handling, improve process control, and lead to a more efficient and consistent manufacturing process.
Retrosynthetic Analysis and Multi-step Synthetic Sequences
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a plausible retrosynthetic strategy is outlined below.
Retron 1: Disconnection of the Acetic Acid Side Chain
A primary disconnection can be made at the bond between the thiazole ring and the acetic acid side chain. This suggests that the acetic acid moiety can be introduced onto a pre-formed 3-methoxy-1,2-thiazole ring. This could be achieved through various methods, such as the hydrolysis of a corresponding nitrile or ester, or via a cross-coupling reaction.
Retron 2: Disconnection of the 1,2-Thiazole Ring
The 3-methoxy-1,2-thiazole core can be disconnected to reveal simpler acyclic precursors. A common strategy for forming the isothiazole (B42339) ring involves the reaction of a compound containing a reactive dinitrile or a β-keto nitrile with a source of sulfur, followed by cyclization.
A potential multi-step synthetic sequence based on this analysis could be:
Formation of the Isothiazole Ring: Reaction of a suitable three-carbon precursor with a sulfurizing and aminating agent to construct the 3-amino-1,2-thiazole intermediate.
Introduction of the Methoxy (B1213986) Group: Conversion of the 3-amino group to a 3-methoxy group, for example, via a diazotization reaction followed by treatment with methanol.
Functionalization at the 5-Position: Introduction of a two-carbon unit at the 5-position of the thiazole ring. This could involve, for example, a Vilsmeier-Haack reaction to introduce a formyl group, followed by a Wittig reaction or a similar homologation to build the acetic acid side chain. An alternative is the introduction of a halomethyl group followed by cyanation and hydrolysis.
This multi-step approach allows for the modular construction of the target molecule, enabling the synthesis of various analogs by modifying the starting materials or reagents at different stages.
Purification and Isolation Techniques for High Purity (e.g., Solvate Formation)
Achieving high purity is critical for pharmaceutical intermediates and APIs. Crystallization is a key purification technique, and the formation of solvates can be a useful strategy to obtain highly pure crystalline material. A solvate is a crystal form in which molecules of the solvent are incorporated into the crystal lattice of the compound.
A purification process involving solvate formation might proceed as follows:
Dissolution: The crude this compound is dissolved in a suitable solvent or solvent mixture, potentially including acetic acid, at an elevated temperature.
Crystallization: The solution is slowly cooled to induce crystallization. The formation of an acetic acid solvate may be favored under these conditions.
Isolation: The crystalline solvate is isolated by filtration. The incorporation of the solvent molecule into the crystal lattice can help to exclude impurities, leading to a higher purity product.
Desolvation: The isolated solvate is then dried, often under vacuum and/or at an elevated temperature, to remove the solvent molecules from the crystal lattice, yielding the pure, solvent-free compound.
The choice of solvent is crucial and is often determined empirically through screening various solvents and conditions to identify those that yield a stable, easily filterable crystalline solvate.
Chemical Derivatization and Mechanistic Reaction Studies of 2 3 Methoxy 1,2 Thiazol 5 Yl Acetic Acid
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group in 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid is a prime site for various chemical modifications, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Esterification and Transesterification Reactions
The conversion of the carboxylic acid to an ester is a fundamental transformation that can be achieved through several established methods. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, can be employed to produce the corresponding esters. athabascau.camasterorganicchemistry.comrug.nl The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removal of water. masterorganicchemistry.com
Alternative methods that proceed under milder conditions are also applicable. For instance, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate ester formation by activating the carboxylic acid. google.com Lewis acid catalysts have also been shown to be effective for esterification reactions, offering an alternative to strong Brønsted acids. rug.nl
Transesterification, the conversion of one ester to another, can also be utilized, although direct esterification of the parent carboxylic acid is generally more common for initial derivatization.
Amidation and Peptide Coupling Reactions
The formation of amides from this compound is another crucial derivatization. This can be accomplished by reacting the carboxylic acid with a primary or secondary amine. To facilitate this reaction, the carboxylic acid is typically activated in situ. Common activating agents include carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. google.com
This methodology is directly applicable to peptide synthesis, where the carboxylic acid moiety can be coupled with the N-terminus of an amino acid or peptide. The use of standard peptide coupling reagents ensures the formation of the amide (peptide) bond under conditions that minimize racemization. google.com The general reaction scheme involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine component.
Reduction Reactions to Alcohols and Amines
The carboxylic acid group can be reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, milder and more selective methods are often preferred. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF), are commonly used for the reduction of carboxylic acids to alcohols.
Recent advancements have also highlighted the use of catalytic methods. For instance, hydrosilylation using silanes in the presence of a suitable metal catalyst provides an efficient route to the corresponding alcohol, 2-(3-methoxy-1,2-thiazol-5-yl)ethanol. This method offers advantages in terms of functional group tolerance and milder reaction conditions. Further reduction to the corresponding amine is also feasible, typically requiring more specialized reagents and reaction pathways.
Reactivity at the 1,2-Thiazole Ring System
The 1,2-thiazole ring in this compound exhibits characteristic reactivity patterns, allowing for further functionalization of the heterocyclic core.
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the 1,2-thiazole (isothiazole) ring influences its susceptibility to substitution reactions. The presence of the nitrogen and sulfur heteroatoms, along with the methoxy (B1213986) substituent, dictates the regioselectivity of these transformations. Generally, the isothiazole (B42339) ring is relatively resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, the position of substitution is influenced by the existing substituents.
Nucleophilic substitution reactions are more common, particularly on isothiazole rings bearing suitable leaving groups, such as halogens. thieme-connect.com For the 3-methoxy-1,2-thiazole system, the reactivity towards nucleophiles would be influenced by the electron-donating nature of the methoxy group. Nucleophilic attack is a key step in many ring transformation reactions of isothiazoles, for example, in reactions with hydrazine (B178648) that can lead to the formation of pyrazoles. thieme-connect.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on heterocyclic systems. To perform reactions like the Suzuki or Sonogashira coupling on the 1,2-thiazole ring of the target molecule, a leaving group, typically a halide (e.g., Br, I) or a triflate, would need to be present on the ring.
Assuming a halogenated derivative of this compound is available, Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base would lead to the introduction of an aryl or vinyl group at the position of the halogen. thieme-connect.comresearchgate.net Similarly, Sonogashira coupling with a terminal alkyne, catalyzed by palladium and copper, would install an alkynyl substituent. researchgate.net The efficiency and success of these coupling reactions are highly dependent on the specific catalyst system, ligands, base, and solvent employed. nih.govrsc.org
Below is a hypothetical representation of potential derivatization reactions:
| Reaction Type | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| Esterification | This compound | Methanol, H₂SO₄ (cat.), heat | Methyl 2-(3-methoxy-1,2-thiazol-5-yl)acetate |
| Amidation | This compound | Ammonia, DCC, HOBt | 2-(3-Methoxy-1,2-thiazol-5-yl)acetamide |
| Reduction | This compound | 1. BH₃-THF; 2. H₂O | 2-(3-Methoxy-1,2-thiazol-5-yl)ethanol |
Transformations Involving the Methoxy Group
The methoxy group at the C3 position of the 1,2-thiazole ring in this compound is a key functional group that can be targeted for chemical transformation. The most common and significant transformation is O-demethylation, which converts the methoxy ether into a hydroxyl group, yielding 2-(3-hydroxy-1,2-thiazol-5-yl)acetic acid. This conversion is often a critical step in the synthesis of derivatives for various applications, including pharmaceutical development, as the resulting hydroxyl group can serve as a handle for further functionalization or as a key pharmacophoric feature.
Mechanisms and Reagents:
The demethylation process generally involves either a strong Lewis acid to coordinate with the ether oxygen or a strong Brønsted acid to protonate it. chem-station.com This activation facilitates a nucleophilic attack on the methyl group by a halide or other nucleophile.
Boron Tribromide (BBr₃): This is a highly effective but aggressive reagent for cleaving aryl methyl ethers. chem-station.com The mechanism involves the strong Lewis acidic boron atom coordinating to the ether oxygen. This is followed by an Sₙ2 attack on the methyl group by a bromide ion, releasing bromomethane. chem-station.com Subsequent hydrolysis of the resulting borane intermediate yields the desired hydroxyl group. Due to its high reactivity, these reactions are typically initiated at low temperatures (e.g., -78 °C) and slowly warmed. chem-station.com
Hydrobromic Acid (HBr): A strong Brønsted acid like 47% aqueous HBr can be used for demethylation, often at high temperatures. chem-station.com The reaction proceeds by protonation of the ether oxygen, making it a good leaving group. The bromide anion then acts as a nucleophile to displace the methyl group. Acetic acid may be used as a co-solvent to improve substrate solubility. chem-station.com
Aluminum Trichloride (AlCl₃): As a strong Lewis acid, AlCl₃ can also promote O-demethylation. The reactivity is generally lower than that of BBr₃. The reaction may require heating in a solvent like dichloromethane. chem-station.com
Nucleophilic Reagents: Strong nucleophiles, such as alkyl thiols under basic conditions, can also effect demethylation. For example, sodium ethanethiolate (EtSNa) in a high-boiling solvent like N,N-dimethylformamide (DMF) can cleave the methyl ether via an Sₙ2 mechanism. chem-station.com
The following table summarizes common reagents and typical conditions for the O-demethylation of methoxy-substituted heteroaromatic compounds.
| Reagent | Typical Conditions | Mechanism Type | Key Considerations |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature | Lewis Acid Catalyzed | Highly effective but reacts with many functional groups. Moisture sensitive. chem-station.com |
| Hydrobromic Acid (HBr) | 47% aqueous solution, Reflux (~120-130 °C) | Brønsted Acid Catalyzed | Harsh conditions, high temperatures required. chem-station.com |
| Aluminum Trichloride (AlCl₃) | Dichloromethane (DCM) or Acetonitrile, Reflux | Lewis Acid Catalyzed | Less reactive than BBr₃, may require higher temperatures. chem-station.com |
| Ethanethiol (EtSH) / NaOH | N-Methyl-2-pyrrolidone (NMP), ~130 °C | Nucleophilic Displacement (Sₙ2) | Avoids strong acids but requires high temperatures and has an unpleasant odor. chem-station.com |
Synthesis of Analogue Libraries for Structure-Activity Relationship (SAR) Studies
The 2-(1,2-thiazol-5-yl)acetic acid scaffold is a valuable pharmacophore in medicinal chemistry. The chemical versatility of the thiazole (B1198619) ring allows for its incorporation into molecular designs targeting a range of biological activities, including anti-inflammatory and anticancer effects. nih.gov To optimize the biological activity and pharmacokinetic properties of a lead compound based on this scaffold, chemists synthesize libraries of analogues for Structure-Activity Relationship (SAR) studies. nih.gov
SAR studies systematically modify different parts of the lead molecule to determine which functional groups and structural features are crucial for its biological effects. For the this compound scaffold, key points of modification include:
The Methoxy Group (R¹): As discussed, this can be demethylated to a hydroxyl group or converted to other alkoxy, aryloxy, or amino groups.
The Thiazole Core (Positions C4): Substituents can be introduced onto the thiazole ring to probe steric and electronic effects.
The Acetic Acid Side Chain (R²): The carboxylic acid can be esterified, converted to an amide, or the chain length can be altered to change polarity and binding interactions.
A representative SAR study might involve synthesizing a library of compounds where these positions are varied and then testing their activity in a relevant biological assay (e.g., enzyme inhibition or cell-based assays). nih.govacs.org
The following table illustrates a hypothetical analogue library derived from the parent scaffold and the potential impact of specific modifications on biological activity, often measured as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.
| Compound ID | Modification Point | R¹ Group (C3) | R² Group (Side Chain) | C4-Substituent | Biological Activity (IC₅₀, µM) |
| Parent | - | -OCH₃ | -COOH | H | 15.2 |
| A-1 | R¹ | -OH | -COOH | H | 5.8 |
| A-2 | R¹ | -OEt | -COOH | H | 12.5 |
| A-3 | R¹ | -NH₂ | -COOH | H | 25.1 |
| B-1 | R² | -OCH₃ | -COOCH₃ | H | 30.7 |
| B-2 | R² | -OCH₃ | -CONH₂ | H | 8.9 |
| B-3 | R² | -OCH₃ | -CONH(CH₃) | H | 4.3 |
| C-1 | C4 | -OCH₃ | -COOH | -Cl | 10.1 |
| C-2 | C4 | -OCH₃ | -COOH | -CH₃ | 18.9 |
| D-1 | R¹, R² | -OH | -CONH(CH₃) | H | 1.2 |
Analysis of SAR Findings:
Modification of R¹: Converting the methoxy group to a hydroxyl group (Compound A-1) significantly improves potency, suggesting a key hydrogen bond interaction at the biological target. Replacing it with a bulkier ethoxy group (A-2) maintains activity, while an amino group (A-3) is detrimental.
Modification of R²: Esterification of the carboxylic acid (B-1) reduces activity, indicating the charged carboxylate is important for binding. Conversion to an amide (B-2) is well-tolerated, and substitution on the amide nitrogen (B-3) further enhances potency, perhaps by providing additional hydrophobic interactions.
Modification at C4: Introducing a small, electron-withdrawing chlorine atom at the C4 position (C-1) slightly improves activity, whereas a methyl group (C-2) is not beneficial.
Combined Modifications: Combining favorable modifications, such as the hydroxyl group at R¹ and the N-methyl amide at R² (Compound D-1), leads to a synergistic effect, resulting in the most potent compound in the series.
These systematic studies provide crucial insights into the molecular interactions between the compound and its target, guiding the design of more effective and optimized therapeutic agents. acs.org
Mechanistic and Target Oriented Research on 2 3 Methoxy 1,2 Thiazol 5 Yl Acetic Acid Derivatives Preclinical Investigations
In Vitro Assays for Exploring Biological Interactions
No publicly available data from in vitro assays such as enzymatic inhibition and activation studies, receptor binding and ligand-target interaction assays, or cellular assays for signaling pathway modulation specifically for 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid could be retrieved. Similarly, information regarding the application of high-throughput screening (HTS) methodologies to assess the biological activity of this compound is absent from the reviewed literature.
Computational Approaches to Target Identification and Mechanism Elucidation
Correspondingly, the search for computational studies yielded no specific results for this compound. There are no available molecular docking or virtual screening studies that identify potential binding sites or elucidate the mechanism of action for this compound.
While the user's request for a detailed article on this specific compound cannot be fulfilled due to the lack of available data, it is important to note that research on other thiazole (B1198619) derivatives is prevalent. These studies often explore their potential as anti-inflammatory, antimicrobial, and anticancer agents, employing the very methodologies requested in the outline. However, without direct research, any extrapolation of the properties of other thiazole derivatives to this compound would be purely speculative and scientifically unsound.
The absence of published data highlights a potential area for future research and drug discovery efforts. The synthesis and subsequent biological evaluation of this compound and its derivatives could uncover novel pharmacological activities and contribute to the development of new therapeutic agents.
Ligand-Based and Structure-Based Design Principles
The development of derivatives of this compound has frequently employed both ligand-based and structure-based design principles to optimize their biological activity. Ligand-based design, which is utilized when the three-dimensional structure of the biological target is unknown, relies on the analysis of molecules known to interact with the target. For instance, a common approach involves structural optimization based on a known inhibitor. bu.edu.eg This strategy was used in the design of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives, where the pharmacophoric features of a co-crystallized inhibitor were analyzed to guide the synthesis of a new series of compounds. bu.edu.eg This method focuses on retaining key features, such as hydrogen bond donor moieties, that are crucial for biological activity. bu.edu.eg
Another ligand-based strategy involves a simplification approach, where the complex structure of a known active compound is streamlined to create a more synthetically accessible scaffold while retaining key inhibitory features. This was demonstrated in the design of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives, which were based on the structure of a more complex tyrosinase inhibitor, MHY2081. mdpi.com
Structure-based design, conversely, relies on the known 3D structure of the target protein. This allows for the rational design of inhibitors that can fit into the active site or an allosteric site. Molecular docking, a key tool in structure-based design, is used to predict the binding conformations and affinities of novel compounds. academie-sciences.frnih.gov This computational method helps visualize stabilizing interactions between the designed thiazole derivatives and the active site of the target enzyme, such as cholinesterases or epidermal growth factor receptor (EGFR) kinase. academie-sciences.frnih.gov By combining ligand-based hypotheses with structure-based models, researchers can establish a more comprehensive understanding to guide the synthesis of potent and selective inhibitors. mdpi.com
Elucidation of Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical modifications to the this compound scaffold influence its biological effects. SAR studies systematically alter different parts of the molecule—such as the thiazole core, the acetic acid side chain, and various substituent positions—to map out the chemical features essential for activity.
For example, in the development of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART compounds) as anticancer agents, SAR studies revealed that modifications to three key regions, designated as "A," "B," and "C" rings, as well as the linker, significantly impacted cytotoxicity. nih.gov Similarly, research on thiazole derivatives as antimicrobial agents has shown that the type and position of substituents on attached aryl rings can dramatically alter the spectrum and potency of activity against bacterial and fungal strains. nih.gov These studies are crucial for optimizing lead compounds into more effective therapeutic candidates.
Systematic Evaluation of Substituent Effects on Biological Response
The biological response of thiazole derivatives is highly sensitive to the nature and position of substituents. Systematic evaluation has demonstrated that electronic properties are a key determinant of activity. In studies on 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), it was found that electron-withdrawing groups (EWGs) on a phenyl ring at the 2-position of the thiazolidine (B150603) core resulted in higher anti-cancer activity compared to electron-donating groups (EDGs). nih.gov
Conversely, in other series of thiazole derivatives designed as antimicrobial agents, the opposite trend has been observed for certain targets. An antifungal effect was often achieved with electron-donating groups like methyl and methoxy (B1213986), while antibacterial effects were more associated with electron-withdrawing groups such as nitro and halogen atoms. nih.gov
The number and position of substituents are also critical. In a series of methoxylbenzoyl-aryl-thiazoles, a compound with a 3,4,5-trimethoxyphenyl group (8f) showed excellent inhibition against cancer cells. nih.gov The removal of just one methoxy group at the meta-position or two methoxy groups led to a dramatic loss in activity, highlighting the importance of this specific substitution pattern for potent cytotoxicity. nih.gov
Table 1: Effect of Methoxy Substituents on Anticancer Activity of SMART Compounds nih.gov
| Compound | "C" Ring Substitution | Average IC50 (nM) |
|---|---|---|
| 8f | 3,4,5-trimethoxyphenyl | 41 |
| 8g | 3,5-dimethoxyphenyl | 261 |
| 8e | 3,4-dimethoxyphenyl | >20,000 |
| 8b, 8c, 8d | Monomethoxyphenyl | >20,000 |
This interactive table summarizes the impact of methoxy group substitutions on the cytotoxic activity of selected SMART compounds.
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For derivatives of this compound, several key pharmacophoric features have been identified through various studies.
These often include:
A Hydrogen Bond Donor/Acceptor: An amidic group or a hydroxyl group is frequently identified as a critical feature for interaction with the target protein. bu.edu.egmdpi.com
An Aromatic/Heterocyclic Ring System: The thiazole ring itself, often substituted with aryl groups, serves as a crucial scaffold that positions other functional groups correctly for binding. mdpi.com
A Hydrophobic Moiety: Phenyl or other aromatic rings attached to the core structure often engage in hydrophobic interactions within the target's binding pocket. nih.gov
A Cationic Center: In some inhibitor classes, a positively charged group, such as a tertiary amine, has been shown to be important for potent activity. mdpi.com
In the design of tyrosinase inhibitors, for example, a competitive inhibition mechanism was observed for derivatives bearing hydroxyl groups on the benzylidene ring. mdpi.com This suggests that these hydroxyl groups are key pharmacophoric features that likely mimic the natural substrate, L-tyrosine, by interacting with copper ions in the enzyme's active site.
Biochemical Pathways and Molecular Interaction Studies
Preclinical investigations have aimed to elucidate the biochemical pathways modulated by this compound derivatives and to characterize their molecular interactions with biological targets.
Molecular docking studies have provided significant insights into these interactions. For instance, certain antimicrobial thiazole derivatives are proposed to target enoyl-acyl carrier protein reductase, a key enzyme in the fatty acid biosynthesis pathway of mycobacteria. nih.gov In the realm of anticancer research, a prominent mechanism of action for some substituted methoxylbenzoyl-aryl-thiazole (SMART) compounds is the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Other studies have identified different pathways. Thiazolyl-pyrazole derivatives have shown promising binding affinities against the epidermal growth factor receptor (EGFR) kinase, suggesting their anticancer activity may stem from the inhibition of EGFR signaling pathways. nih.gov Furthermore, certain 1,3-thiazole derivatives have been investigated as inhibitors of cholinesterases (AChE and BChE), enzymes that are critical in neurotransmission and are also linked to inflammation. academie-sciences.fr Molecular docking in these cases helps to visualize how the thiazole compounds fit within the active sites of these enzymes and which specific amino acid residues they interact with. academie-sciences.fr These studies are essential for understanding the molecular basis of the observed biological activities and for the rational design of next-generation derivatives.
Computational Chemistry and Theoretical Studies of 2 3 Methoxy 1,2 Thiazol 5 Yl Acetic Acid
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Future research may yet explore the computational properties of this specific compound, at which point a detailed analysis as per the requested outline would become feasible.
Reaction Mechanism Prediction and Transition State Analysis
A thorough review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the reaction mechanism prediction and transition state analysis of 2-(3-methoxy-1,2-thiazol-5-yl)acetic acid. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways, determining transition state geometries, and calculating activation energies for a wide array of chemical transformations, such detailed investigations have not been published for this particular compound.
General computational studies on the reactivity of thiazole (B1198619) and isothiazole (B42339) derivatives exist, providing insights into their electronic structures and potential sites of reactivity. researchgate.net These studies often explore reaction mechanisms like cycloadditions, substitutions, and ring-opening or ring-formation reactions for the core heterocyclic systems. sci-hub.seresearchgate.net For instance, theoretical calculations have been employed to understand the mechanisms of thiazole synthesis, such as the Hantzsch reaction, by modeling the intermediates and transition states involved. bepls.comanalis.com.myresearchgate.net Similarly, investigations into the formation of isothiazole rings have proposed mechanisms involving cyclization and condensation steps, sometimes supported by computational analysis of plausible pathways. sci-hub.sethieme-connect.comorganic-chemistry.org
However, dedicated research predicting the specific reaction mechanisms of this compound, particularly those involving the acetic acid side chain or transformations of the methoxy-substituted isothiazole ring, is not available in the current body of scientific work. Consequently, there are no published data tables detailing calculated activation energies, transition state geometries, or reaction energy profiles specifically for this molecule.
Future computational research could address this gap by modeling various potential reactions, such as the synthesis of the compound itself, its degradation pathways, or its interactions with biological targets. Such studies would provide valuable, atomistic-level understanding of its chemical behavior.
Potential Applications and Future Research Directions
A Versatile Synthetic Intermediate and Building Block
The inherent reactivity and functional group arrangement of 2-(3-methoxy-1,2-thiazol-5-yl)acetic acid make it a highly versatile intermediate and building block in organic synthesis. Its thiazole (B1198619) core, substituted with both a methoxy (B1213986) and an acetic acid moiety, offers multiple sites for chemical modification, enabling the construction of a diverse array of more complex molecules.
In the Synthesis of Complex Heterocyclic Compounds
The structural framework of this compound serves as a foundational component for the synthesis of more intricate heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, and ketones, which can then participate in cyclization reactions to form new rings. For instance, the acetic acid side chain can be elaborated and cyclized to create fused bicyclic or polycyclic heterocyclic systems, which are often scaffolds for biologically active compounds. The methoxy group on the thiazole ring also influences the electronic properties of the molecule, guiding the regioselectivity of further chemical transformations.
For the Development of Chemical Probes and Research Reagents
The development of chemical probes and research reagents is crucial for understanding biological processes at the molecular level. The this compound scaffold can be functionalized with reporter groups, such as fluorophores or biotin, to create probes for target identification and validation. The carboxylic acid handle provides a convenient point of attachment for these tags. Furthermore, derivatives of this compound can be designed to selectively interact with specific enzymes or receptors, allowing researchers to investigate their function in complex biological systems.
Contribution to Lead Compound Identification and Optimization in Preclinical Drug Discovery Efforts
In the realm of drug discovery, the identification and optimization of lead compounds are critical steps. The thiazole ring is a well-established pharmacophore found in numerous approved drugs. The unique substitution pattern of this compound provides a novel scaffold for the design of new therapeutic agents. Medicinal chemists can utilize this compound as a starting point to synthesize libraries of analogues with diverse substitutions. These libraries can then be screened against various biological targets to identify new lead compounds. Subsequent optimization of these hits, by modifying the substituents on the thiazole ring and the acetic acid side chain, can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. For example, the structurally related 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in cancer and inflammation therapy.
Exploration of Agricultural Applications
The thiazole moiety is also a key feature in a number of agrochemicals. Research into the potential agricultural applications of this compound and its derivatives is a promising area. By modifying the core structure, chemists can explore the synthesis of novel herbicides, fungicides, and insecticides. The goal is to develop compounds with high efficacy against target pests and diseases while exhibiting low toxicity to non-target organisms and the environment. The diverse biological activities associated with thiazole-containing compounds suggest that derivatives of this compound could offer new solutions for crop protection.
Advanced Analytical Methodologies for Research and Development
As the importance of this compound and its derivatives grows, so does the need for advanced analytical methodologies to support research and development. The development of robust and sensitive analytical techniques is essential for purity assessment, pharmacokinetic studies, and quality control. Methods such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are crucial for the characterization and quantification of this compound and its analogues. The development of specific analytical standards and reference materials will also be vital to ensure the accuracy and reproducibility of research findings.
Identification of Underexplored Properties and Emerging Research Areas
While the potential of this compound in synthesis and medicinal chemistry is beginning to be recognized, many of its properties remain underexplored. Future research could focus on its potential in materials science, for instance, in the development of novel polymers or functional materials. Its coordination chemistry with various metals could also be investigated, potentially leading to new catalysts or imaging agents. As research progresses, new and unexpected applications for this versatile compound are likely to emerge, opening up new avenues of scientific inquiry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
